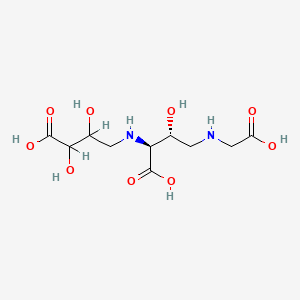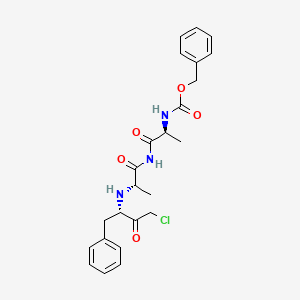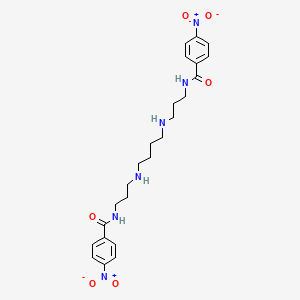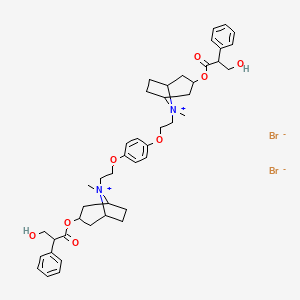
Dazoquinast
Descripción general
Descripción
DAZOQUINAST es un compuesto químico perteneciente a la familia de las quinoxalinas. Las quinoxalinas son compuestos heterocíclicos que contienen nitrógeno, conocidos por sus diversas propiedades farmacológicas, que incluyen actividades antifúngicas, antibacterianas, antivirales y antimicrobianas . This compound, en particular, ha sido reconocido por sus propiedades antialérgicas .
Aplicaciones Científicas De Investigación
DAZOQUINAST tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de derivados de quinoxalina más complejos.
Biología: Investigado por su potencial como agente antifúngico y antibacteriano.
Medicina: Explorado por sus propiedades antialérgicas y su posible uso en el tratamiento de reacciones alérgicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de DAZOQUINAST típicamente involucra la condensación de diaminas aromáticas apropiadas con compuestos dicarbonílicos en condiciones controladas. Un método común incluye la reacción de 1,2-diaminobenceno con compuestos 1,2-dicarbonílicos en presencia de un catalizador como el ácido acético . La reacción generalmente se lleva a cabo a temperaturas elevadas para facilitar la formación del anillo de quinoxalina.
Métodos de producción industrial: La producción industrial de this compound sigue rutas sintéticas similares, pero a mayor escala. El proceso implica optimizar las condiciones de reacción para maximizar el rendimiento y la pureza. Las técnicas como la síntesis en flujo continuo y el uso de los principios de la química verde a menudo se emplean para mejorar la eficiencia y reducir el impacto ambiental .
Análisis De Reacciones Químicas
Tipos de reacciones: DAZOQUINAST experimenta diversas reacciones químicas, que incluyen:
Oxidación: this compound puede oxidarse utilizando agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio.
Sustitución: Las reacciones de sustitución electrofílica y nucleofílica son comunes, donde los sustituyentes en el anillo de quinoxalina pueden ser reemplazados por otros grupos funcionales.
Reactivos y condiciones comunes:
Oxidación: Permanganato de potasio en medio ácido.
Reducción: Borohidruro de sodio en metanol.
Sustitución: Halogenación usando bromo o cloro en presencia de un catalizador.
Productos principales:
Oxidación: Formación de N-óxidos de quinoxalina.
Reducción: Formación de derivados de quinoxalina reducidos.
Sustitución: Formación de derivados de quinoxalina halogenados.
Mecanismo De Acción
El mecanismo de acción de DAZOQUINAST involucra su interacción con objetivos moleculares específicos. Se cree que ejerce sus efectos antialérgicos inhibiendo la liberación de histamina de los mastocitos. Esta inhibición ocurre a través del bloqueo de los receptores H1 de histamina, previniendo la unión de histaminas y las reacciones alérgicas subsiguientes .
Compuestos similares:
U8044: Un derivado de quinoxalina antidepresivo y ansiolítico.
LU 73,068: Un anticonvulsivo dirigido a los receptores de glicina/NMDA.
Echinomicina: Un antibiótico conocido por inhibir el crecimiento de bacterias grampositivas.
Singularidad de this compound: this compound destaca por sus propiedades antialérgicas específicas, que no son tan prominentes en otros derivados de quinoxalina. Su capacidad para inhibir la liberación de histamina lo hace particularmente valioso en el tratamiento de afecciones alérgicas .
Comparación Con Compuestos Similares
U8044: An antidepressant and anxiolytic quinoxaline derivative.
LU 73,068: An anticonvulsant targeting glycine/NMDA receptors.
Echinomycin: An antibiotic known to inhibit the growth of gram-positive bacteria.
Uniqueness of DAZOQUINAST: this compound stands out due to its specific antiallergic properties, which are not as prominent in other quinoxaline derivatives. Its ability to inhibit histamine release makes it particularly valuable in the treatment of allergic conditions .
Propiedades
IUPAC Name |
imidazo[1,2-a]quinoxaline-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N3O2/c15-11(16)8-6-14-9-4-2-1-3-7(9)12-5-10(14)13-8/h1-6H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVKYTWZLUFMIKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC3=NC(=CN23)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70226912 | |
| Record name | Dazoquinast | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70226912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76002-75-0 | |
| Record name | Dazoquinast [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076002750 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dazoquinast | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70226912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DAZOQUINAST | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A16F9MIN3Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

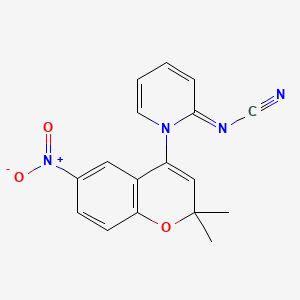
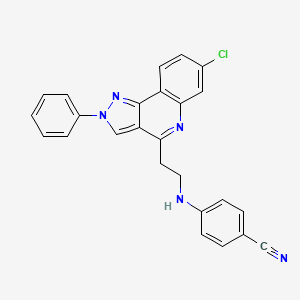

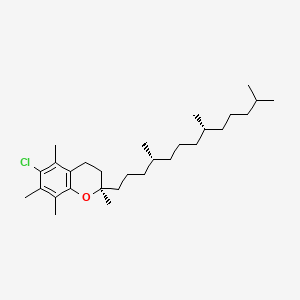
![(8S,9S,10R,14S,17S)-17-(2-hydroxyacetyl)-10-methyl-13-prop-2-ynyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1214658.png)


